2,5-dichloro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a thioether-linked phenethylamino group. Its structure combines a dichlorinated benzamide moiety, a heterocyclic thiadiazole ring, and a thioether bridge, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c20-13-6-7-15(21)14(10-13)17(27)23-18-24-25-19(29-18)28-11-16(26)22-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHIAJPIFFDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the phenethylamino group and the dichlorobenzamide moiety enhances its pharmacological profile.
Anticancer Properties
Research has indicated that compounds containing the thiadiazole moiety can exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines:
- Cytotoxicity : Studies have demonstrated that derivatives of thiadiazoles can induce apoptosis in cancer cells, including glioblastoma and breast adenocarcinoma cells. These compounds often act at nanomolar concentrations, indicating potent activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects generally involves the inhibition of specific enzymes or receptors associated with tumor growth and proliferation. For example, they may interact with topoisomerases or other critical regulators of cell cycle progression .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Research has shown that derivatives with a similar structure can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been correlated with increased antibacterial activity .
- Fungal Activity : Certain thiadiazole derivatives have demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Study 1: Anticancer Activity
A study investigated a series of thiadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that the tested compounds had IC50 values in the low nanomolar range against glioblastoma cells. Morphological changes consistent with apoptosis were observed, suggesting that these compounds could serve as potential chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several thiadiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted that certain substitutions on the thiadiazole ring significantly enhanced antibacterial properties, with some compounds showing inhibition zones exceeding those of standard antibiotics .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in proliferation pathways.
- Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways associated with apoptosis and cell survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
N-5-Tetrazolyl-N′-Aroylurea Derivatives
Compounds such as N-5-tetrazolyl-N′-arylbenzoylurea (e.g., 2h , 2j , 2m ) share a heterocyclic backbone but replace the thiadiazole with a tetrazole ring. These derivatives exhibit plant growth regulation activity, with 2h (methoxy-substituted) and 2j (bromo-substituted) showing potent auxin-like activity, while 2m (methyl-substituted) displays cytokinin-like effects . In contrast, the target compound’s thiadiazole-thioether system may offer enhanced metabolic stability due to reduced susceptibility to hydrolysis compared to urea-based tetrazoles.
N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-Aryloxyacetylurea
These triazole-carboxylic acid derivatives (e.g., compound 3a–3i ) incorporate an aryloxyacetyl group instead of a benzamide. They demonstrate moderate plant growth regulation, likely due to hydrogen bonding via the carboxylic acid group. The target compound’s dichlorobenzamide moiety, however, may improve binding affinity to hydrophobic enzyme pockets, as seen in chlorinated inhibitors of cytochrome P450 enzymes .
5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-amine (Compound I)
This thiadiazole derivative, synthesized via POCl3-mediated cyclization, shares the thiadiazole core but lacks the thioether and benzamide groups.
Functional Group Analysis
Q & A
Q. What are the critical steps in synthesizing 2,5-dichloro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer : Synthesis involves multi-step reactions:
Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring .
Thioether linkage : Reaction of the thiadiazole intermediate with 2-oxo-2-(phenethylamino)ethyl chloride in polar aprotic solvents (e.g., DMSO) at 60–80°C .
Benzamide coupling : Amide bond formation using 2,5-dichlorobenzoyl chloride with a base (e.g., triethylamine) to activate the thiadiazole amine .
Key parameters: Temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for benzoyl chloride) to minimize side products .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms proton environments (e.g., phenethylamino NH at δ 8.2–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for amides) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 507.1) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with thiadiazole S atoms) .
Q. What functional groups dictate the compound’s reactivity?
- Methodological Answer :
- Thiadiazole ring : Electrophilic susceptibility at S and N atoms, enabling nucleophilic substitutions .
- Benzamide moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Chlorine substituents : Electron-withdrawing effects enhance electrophilicity at the benzamide carbonyl .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid solvent-induced artifacts .
- Dose-response curves : Perform triplicate experiments with nonlinear regression analysis (e.g., GraphPad Prism) to calculate robust IC₅₀ values .
Q. What strategies improve synthetic yield while maintaining purity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Column chromatography : Use gradients of ethyl acetate/hexane (10–50%) to isolate the product (Rf = 0.3–0.5) .
- Recrystallization : Ethanol/water (7:3 v/v) at 4°C enhances purity (>98%) by removing unreacted intermediates .
Q. How do electronic effects of substituents influence binding affinity?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges on Cl atoms) to predict interaction hotspots .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing Cl with F or CH₃) to quantify substituent effects on IC₅₀ .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase) with RMSD <2.0 Å for valid poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
